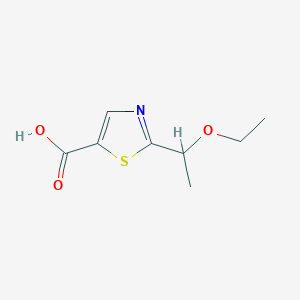
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their potential reactivity.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule, including the arrangement of atoms and the nature of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include its reactivity with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Aplicaciones Científicas De Investigación
1. Thermoresponsive Aliphatic Polyethers
- Application Summary: This research focuses on the thermoresponsive properties of various poly(glycidyl ether) homopolymers with varying side chain structure, molecular weight, and main chain tacticity, as well as their copolymers .
- Methods of Application: The polymers were prepared by the phosphazene base-catalyzed ring-opening polymerization of glycidyl ethers .
- Results: The study found that the side chain structure, i.e., the number of oxyethylene units and terminal alkyl groups, significantly affected the transition temperature .
2. Polymers with Complicated Architectures
- Application Summary: The monomer 1-ethoxyethyl glycidyl ether (EEGE), derived from glycidyl and ethyl vinyl ether, has shown potential for application in polymer chemistry .
- Methods of Application: The EEGE units on polymers can be transferred to Gly units and further used to construct copolymers with complicated architectures .
- Results: Chemistry based on EEGE has been proved to be an efficient, versatile route to constructing copolymers containing Gly units and ultimately yielding the target properties and applications .
3. Lower Critical Solution Temperature (LCST)-type Thermoresponsive Properties
- Application Summary: This research describes a comprehensive study of the LCST-type thermoresponsive properties of various poly(glycidyl ether) homopolymers with varying side chain structure, molecular weight, and main chain tacticity, as well as their copolymers with varying monomer composition and monomer sequence .
- Methods of Application: Nine kinds of poly(glycidyl ether)s were prepared by the phosphazene base-catalyzed ring-opening polymerization of glycidyl ethers .
- Results: The study found that the side chain structure, i.e., the number of oxyethylene units and terminal alkyl groups, significantly affected the transition temperature .
4. Construction of Copolymers with Complicated Architectures
- Application Summary: The EEGE units on polymers can be transferred to Gly units and further used to construct copolymers with complicated architectures .
- Methods of Application: The applications of EEGE monomers to block, graft, and hyperbranched copolymers are reviewed .
- Results: Chemistry based on EEGE has been proved to be an efficient, versatile route to constructing copolymers containing Gly units and ultimately yielding the target properties and applications .
5. Tunable Phase Transition Temperature
- Application Summary: This research describes a comprehensive study of the lower critical solution temperature (LCST)-type thermoresponsive properties of various poly(glycidyl ether) homopolymers with varying side chain structure, molecular weight, and main chain tacticity, as well as their copolymers with varying monomer composition and monomer sequence .
- Methods of Application: Nine kinds of poly(glycidyl ether)s were prepared by the phosphazene base-catalyzed ring-opening polymerization of glycidyl ethers .
- Results: The study found that the side chain structure, i.e., the number of oxyethylene units and terminal alkyl groups, significantly affected the transition temperature .
6. Synthesis of Branched Poly(ethylene glycol)
- Application Summary: A linear tri-block copolymer with central polyglycidol and side polylactide blocks was synthesized by one-pot polymerization of 1-ethoxyethylglycidyl ether .
- Methods of Application: The hydrolysis of ethoxyethyl group on EE-(mPEG) 2 was used .
- Results: The method yielded a linear tri-block copolymer with central polyglycidol and side polylactide blocks .
Safety And Hazards
This involves studying the potential hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis or analysis.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
2-(1-ethoxyethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-4-6(13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSLWHULHAEKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



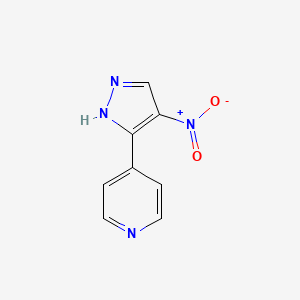
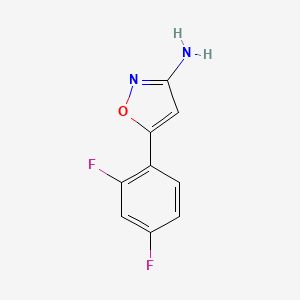
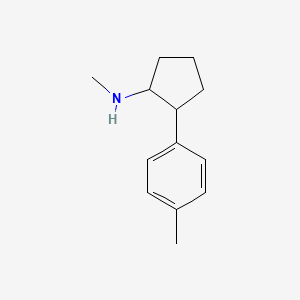
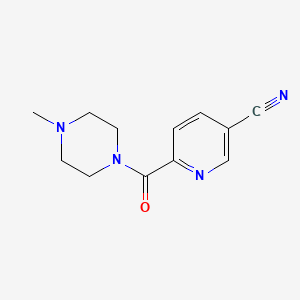
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1423275.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)
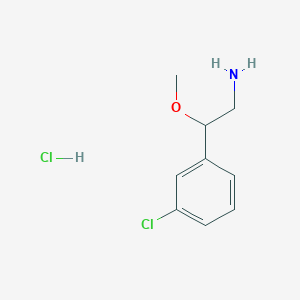
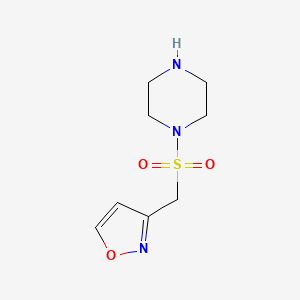
![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)
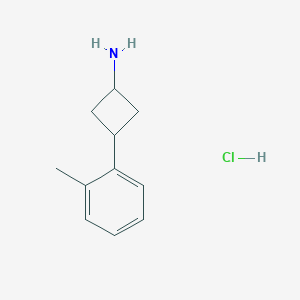
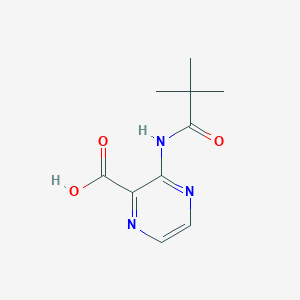
![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)
![1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1423286.png)
![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)